molecular formula C16H21BN2O3S B8231277 N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8231277
M. Wt: 332.2 g/mol
InChI Key: ZUAQGIXDWLIIQD-UHFFFAOYSA-N
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Description

N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring and a boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the boronic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are optimized to increase yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form thiol derivatives.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiol derivatives.

  • Substitution: Various boronic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology: In biological research, the compound has been studied for its potential as a probe for biological assays. Its ability to bind to specific proteins or enzymes makes it a valuable tool in studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In industry, N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and boronic acid group play crucial roles in these interactions. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It may bind to specific receptors, influencing signal transduction processes.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with similar structures and applications.

  • Boronic acid derivatives: Compounds containing boronic acid groups used in cross-coupling reactions.

Uniqueness: N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its unique combination of a thiazole ring and a boronic acid group

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O3S/c1-15(2)16(3,4)22-17(21-15)12-7-5-6-11(10-12)13(20)19-14-18-8-9-23-14/h5-7,10H,8-9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAQGIXDWLIIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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